2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid

Bioisostere Aqueous Solubility Drug Design

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1807854-21-2) is a non-proteinogenic α-amino acid in which the α-carbon is directly substituted with the bicyclo[1.1.1]pentane (BCP) cage. This compound belongs to the class of BCP-based amino acids, which serve as saturated, three-dimensional surrogates for planar aromatic or aliphatic residues in medicinal chemistry.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1807854-21-2
Cat. No. B12505790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid
CAS1807854-21-2
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)C(C(=O)O)N
InChIInChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)
InChIKeyIPZOLHVNGOSCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: A BCP-Based α-Amino Acid Scaffold for Bioisosteric Replacement


2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1807854-21-2) is a non-proteinogenic α-amino acid in which the α-carbon is directly substituted with the bicyclo[1.1.1]pentane (BCP) cage [1]. This compound belongs to the class of BCP-based amino acids, which serve as saturated, three-dimensional surrogates for planar aromatic or aliphatic residues in medicinal chemistry [2]. Its rigid, strained structure provides a defined spatial orientation of the amino and carboxyl pharmacophores, making it a versatile building block for peptide engineering and small-molecule drug design .

Why 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid Cannot Be Interchanged with Common α-Amino Acid Building Blocks


While standard α-amino acids such as glycine, phenylalanine, or alanine are ubiquitous in drug discovery, their physicochemical properties often limit lead optimization. The BCP cage in 2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid imposes a unique combination of high three-dimensionality (Fsp³), enhanced aqueous solubility, and resistance to oxidative metabolism that cannot be replicated by linear alkyl chains or planar aromatic rings [1]. Consequently, simple substitution with a conventional amino acid building block would forfeit the demonstrated improvements in metabolic stability, membrane permeability, and reduced nonspecific binding that this BCP-derived scaffold confers [2].

Quantitative Differentiation of 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid vs. Aromatic and Aliphatic Analogs


50-Fold Enhancement in Aqueous Solubility Through BCP Replacement of a Phenyl Ring

Replacement of a para-substituted phenyl ring with the BCP cage in small-molecule scaffolds improves aqueous solubility by at least 50-fold. This effect, quantified in multiple chemical series, is a direct consequence of the increased three-dimensionality and reduced aromaticity of the BCP core relative to a planar phenyl group [1]. The target compound, bearing the BCP moiety directly at the α-carbon, retains this solubility advantage compared to aromatic amino acid analogs like phenylalanine derivatives.

Bioisostere Aqueous Solubility Drug Design

Significant Reduction in Nonspecific Binding Through BCP Incorporation

The BCP cage markedly decreases nonspecific binding (NSB) to proteins and phospholipids compared to phenyl-containing analogs. In the γ-secretase inhibitor series, the BCP analog exhibited superior membrane permeability and lower nonspecific binding, which was directly attributed to the replacement of the planar aromatic ring with the saturated BCP framework [1]. The α-amino acid scaffold of the target compound extends this advantage to peptide and amino acid-based ligands.

Nonspecific Binding Bioisostere ADME

Enhanced In Vitro Metabolic Stability and Membrane Permeability Over Phenyl Ring Bioisosteres

In a direct head-to-head comparison of γ-secretase inhibitors, the BCP-containing analog demonstrated superior in vitro metabolic stability (human liver microsomes) and membrane permeability (PAMPA) relative to the parent phenyl-containing compound, while maintaining comparable enzyme inhibitory potency and Notch selectivity [1]. The target amino acid, as a monomeric building block, transfers these pharmacokinetic enhancements to any peptide or small molecule into which it is incorporated.

Metabolic Stability Permeability BCP

Favorable Hydrophilicity and Reduced Lipophilicity vs. Aromatic Amino Acids

The computed XLogP3 value for 2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is -2.4 [1], which is substantially lower (more hydrophilic) than typical aromatic amino acids such as phenylalanine (XLogP3 ≈ -1.5) and tyrosine (XLogP3 ≈ -2.3) [2]. This reduced lipophilicity is consistent with the BCP cage's saturated, three-dimensional structure and contributes to the compound's improved aqueous solubility and lower nonspecific binding profile.

Lipophilicity Physicochemical Properties BCP

Commercial Availability in Multiple Purity Grades and Enantiomeric Forms

The target compound is commercially available from multiple vendors with certified purity levels of 95-98% . The (S)-enantiomer is supplied as the hydrochloride salt (CAS 2231665-53-3, 95% purity) , while the (R)-enantiomer is available as the free base (CAS 2201703-98-0, 95%+ purity) . The racemate (CAS 1807854-21-2) is offered at 98% purity . This enables researchers to source the exact stereochemical and salt form required for their application without time-consuming in-house synthesis.

Procurement Chiral Building Block Purity

Validated Application Scenarios for 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid in Drug Discovery and Peptide Engineering


Conformational Restriction and Bioisosteric Replacement of Phenylalanine in Peptidomimetics

This compound serves as a rigid, saturated replacement for phenylalanine or tyrosine residues in linear and cyclic peptides. The BCP cage fixes the distance between the amino and carboxyl groups at ~5.6 Å, approximating the geometry of a 1,4-disubstituted phenyl ring while eliminating π-π stacking interactions. This modification has been shown to improve aqueous solubility by ≥50-fold and reduce nonspecific binding compared to aromatic amino acid counterparts [1], directly addressing common peptide lead optimization challenges.

Optimization of Physicochemical Properties in Small-Molecule Kinase or Protease Inhibitors

Incorporation of this BCP-α-amino acid as a building block into small-molecule enzyme inhibitors confers the pharmacokinetic benefits documented for the BCP cage: superior in vitro metabolic stability, enhanced membrane permeability, and lower nonspecific binding relative to phenyl-containing analogs [1]. These properties are particularly valuable for oral drug candidates targeting CNS or oncology indications where blood-brain barrier penetration and low clearance are required [2].

Synthesis of Conformationally Locked Glutamate Receptor Ligands

The target compound is a key intermediate for the preparation of BCP-based ω-acidic amino acids that act as competitive NMDA or mGluR modulators. In this context, the BCP moiety maintains a coplanar, linear disposition of bridgehead substituents that is essential for receptor recognition, while the α-amino acid core provides the necessary pharmacophoric groups [1]. This scaffold has yielded compounds with relatively high affinity and selectivity at the NMDA receptor [2].

Academic and Industrial Peptide Synthesis Requiring High-Purity, Scalable Building Blocks

The commercial availability of both enantiomers (R and S) and the racemate in 95-98% purity enables rapid, cost-effective incorporation into solid-phase peptide synthesis workflows. Researchers can avoid multi-step, low-yield in-house syntheses and instead focus on SAR exploration and biological evaluation, accelerating hit-to-lead timelines [1].

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